molecular formula C8H10ClN3S B3807433 {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride

{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride

Cat. No.: B3807433
M. Wt: 215.70 g/mol
InChI Key: DSIJUDQPZKSKNM-UHFFFAOYSA-N
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Description

{[5-(2-Thienyl)-1H-Pyrazol-4-yl]Methyl}Amine hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a 2-thienyl group at the 5-position and an aminomethyl group at the 4-position. Its molecular formula is C₈H₁₀ClN₃S, with a molecular weight of 215.7 g/mol (purity: 95%) . The compound’s structure combines the aromaticity of pyrazole with the electron-rich thiophene moiety, making it a promising candidate for medicinal chemistry and material science applications.

Properties

IUPAC Name

(5-thiophen-2-yl-1H-pyrazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH/c9-4-6-5-10-11-8(6)7-2-1-3-12-7;/h1-3,5H,4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIJUDQPZKSKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form 5-(2-thienyl)-1H-pyrazole. This intermediate is then reacted with formaldehyde and ammonium chloride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s thienyl group undergoes selective oxidation. In pyrazole-thiophene hybrids, potassium permanganate (KMnO₄) converts thiophene rings to sulfones under acidic conditions, preserving the pyrazole core . For example:
Compound + KMnO₄ → Pyrazole-4-sulfonic acid derivative
Yields depend on solvent polarity, with aqueous systems favoring complete oxidation .

Reduction Reactions

The primary amine group participates in reductive alkylation. Sodium borohydride (NaBH₄) or cyanoborohydride reagents facilitate reactions with aldehydes/ketones to form secondary amines:
RCHO + Amine → RCH₂NH-(Pyrazole-Thiophene)
This method achieves >80% yields in ethanol at 25°C.

Electrophilic Aromatic Substitution

The thienyl group directs electrophiles to the α-position. Chlorination with SO₂Cl₂ produces 5-chloro derivatives :
Thienyl + SO₂Cl₂ → 5-Chloro-thienyl
Bromine in acetic acid achieves similar results but requires strict temperature control (0–5°C) .

Nucleophilic Amination

The pyrazole ring’s N-H site reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated products :
Pyrazole-NH + CH₃I → Pyrazole-N-CH₃
Reaction efficiency varies with base strength (K₂CO₃ > NaHCO₃) .

Condensation Reactions

The amine group condenses with carbonyl compounds:

Carbonyl TypeProduct ClassConditionsYield Range
AldehydesSchiff basesEtOH, RT, 2–4 hr65–92%
KetonesEnaminesToluene, reflux55–78%
Active methylenesβ-Amino ketonesAcOH catalyst70–85%

Schiff bases derived from aromatic aldehydes show enhanced stability due to conjugation .

Complexation with Metals

The pyrazole nitrogen and thienyl sulfur act as ligands for transition metals (Cu²⁺, Fe³⁺). Complexation in ethanol/water mixtures (1:1) produces colored complexes used in catalysis :
Compound + CuCl₂ → [Cu(L)₂Cl₂]
Stoichiometry depends on pH, with 1:2 (metal:ligand) dominant at pH 6–7 .

Scientific Research Applications

{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The sulfur and nitrogen atoms in the compound may play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness arises from its 2-thienyl substituent and aminomethyl group, which distinguish it from other pyrazole-based amines. Below is a comparative analysis of key analogs:

Compound Name Structural Features Biological/Chemical Properties Key Differences
{[5-(2-Thienyl)-1H-Pyrazol-4-yl]Methyl}Amine Hydrochloride Pyrazole + 2-thienyl + aminomethyl Potential antimicrobial/antiviral activity (inferred from thiophene’s electron-rich nature) Unique thiophene substitution enhances π-π stacking interactions.
[2-(3,5-Dimethyl-1H-Pyrazol-4-yl)Ethyl]Amine Dihydrochloride Pyrazole + ethylamine + dimethyl groups Anticancer activity Ethylamine chain and dimethyl substitution alter solubility and target binding .
1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-yl)Ethanamine Hydrochloride Pyrazole + fluorophenyl + methyl Anti-inflammatory/analgesic potential Fluorophenyl group increases metabolic stability compared to thiophene .
Methyl({[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-4-yl]Methyl})Amine Hydrochloride Pyrazole + trifluoromethyl + methylamine Anti-inflammatory (COX inhibition) Trifluoromethyl group enhances electronegativity and bioavailability .
5-(Difluoromethyl)-1-(2-Methylphenyl)-1H-Pyrazol-4-Ammonium Chloride Pyrazole + difluoromethyl + methylphenyl Agrochemical applications (herbicide intermediate) Difluoromethyl group improves resistance to enzymatic degradation .

Physicochemical Properties

Property Target Compound 3-(2-Pyridinyl)-1H-Pyrazol-5-Ammonium Chloride 1-[(Oxan-4-yl)Methyl]-1H-Pyrazol-5-Ammonium Chloride
Molecular Weight 215.7 g/mol 229.6 g/mol 217.7 g/mol
LogP ~1.8 (estimated) ~2.1 ~1.5
Water Solubility Moderate (amine hydrochloride salt) Low (dihydrochloride salt) High (tetrahydropyranyl group)
pKa 8.2 (amine) 7.9 (pyridine) 6.8 (pyrazole)

Biological Activity

The compound {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is attributed to its ability to interact with various biological macromolecules. It is believed to modulate enzyme activities and receptor interactions, which can lead to alterations in cellular signaling pathways. Such modulation can result in a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Biological Activities

Research has indicated that pyrazole derivatives exhibit a wide spectrum of biological activities. The following table summarizes some notable activities associated with {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride and related compounds:

Biological Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells .
Anti-inflammatory Demonstrates significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Antimicrobial Effective against a range of bacterial strains and fungi, showing promise as an antimicrobial agent .
Antioxidant Capable of scavenging free radicals, thereby reducing oxidative stress .
Neuroprotective Shows potential in protecting neuronal cells from damage .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride exhibited cytotoxicity against various cancer cell lines. It was found to induce apoptosis in MCF-7 cells in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : In vivo studies showed that the compound significantly reduced inflammation markers in carrageenan-induced edema models. The observed effect was comparable to standard anti-inflammatory drugs such as indomethacin, indicating its potential for treating inflammatory diseases .
  • Antimicrobial Properties : The compound was evaluated for its antimicrobial activity against several bacterial strains (e.g., E. coli, Bacillus subtilis) and fungi (e.g., Aspergillus niger). Results indicated that it had promising inhibitory effects at low concentrations, suggesting its utility as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride, and how can intermediates be characterized?

The compound is synthesized via cyclization reactions, often using phosphorous oxychloride or acetic acid under reflux conditions. Key intermediates include pyrazole-carbonyl chlorides and hydrazide derivatives, which are characterized using IR spectroscopy (C=O and N-H stretches) and 1^1H/13^13C NMR for structural confirmation. For example, cyclization of substituted hydrazides at 120°C yields pyrazole-oxadiazole hybrids, with spectral data confirming regioisomeric purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound’s structural analogs (e.g., pyrazole-aniline derivatives) are classified as skin/eye irritants (Category 2/2A). Required precautions include:

  • Use of nitrile gloves, lab coats, and sealed goggles.
  • Storage in airtight containers at 2–8°C to prevent degradation.
  • Immediate neutralization of spills with sodium bicarbonate .

Q. How is the purity of {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride validated?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and ammonium acetate buffer (pH 6.5) for mobile phase optimization. Purity thresholds ≥98% are typical for research-grade material, with residual solvents quantified via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between experimental and theoretical NMR/IR data often arise from tautomerism or solvation effects. For example, pyrazole-thiophene hybrids may exhibit keto-enol tautomerism, detectable via 1^1H NMR (DMSO-d6 vs. CDCl3). X-ray crystallography (e.g., Cu-Kα radiation, 100 K) provides definitive confirmation, as demonstrated for related quinoline-pyrazole hybrids (R-factor ≤0.052) .

Q. What strategies optimize reaction yields in derivatization of the pyrazole-thiophene core?

  • Mannich reactions : Use chloroacetic acid and sodium acetate in acetic acid under reflux to introduce aminomethyl groups (70–85% yields).
  • Alkylation : Employ 2-chloroacetamide derivatives with K2CO3 in DMF at 60°C for selective N-alkylation.
  • Scale-up : Replace PCl3 with PCl5 for safer cyclization and reduce reaction time via microwave-assisted synthesis (30 min vs. 5 h) .

Q. How do structural modifications influence biological activity in pyrazole-thiophene analogs?

Substitutions at the pyrazole 4-position (e.g., methyl, trifluoromethyl) enhance antimicrobial activity by increasing lipophilicity (logP 2.5–3.8). For example, 1,3,4-oxadiazole derivatives show MIC values of 4–16 µg/mL against S. aureus via membrane disruption, validated via time-kill assays .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic sites. The thiophene ring’s C2 position and pyrazole N1 are most reactive, guiding regioselective functionalization. MD simulations (AMBER) further assess stability in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride
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{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride

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